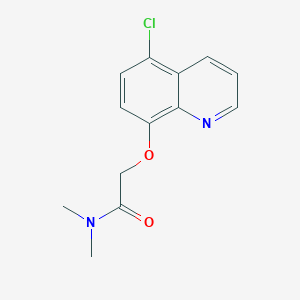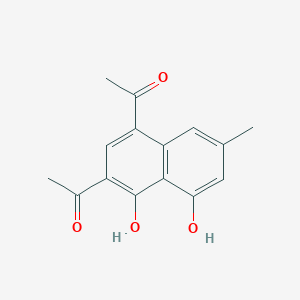
2-(3-(Trifluoromethyl)benzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)benzyl)azepane is an organic compound with the molecular formula C14H18F3N It consists of an azepane ring substituted with a benzyl group that has a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 3-(Trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of the azepane ring: The 3-(Trifluoromethyl)benzyl chloride is then reacted with an appropriate amine under cyclization conditions to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)benzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)benzyl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azepane ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)azepane
- 2-(4-(Trifluoromethyl)benzyl)azepane
- 2-(3-(Trifluoromethyl)benzyl)piperidine
Uniqueness
2-(3-(Trifluoromethyl)benzyl)azepane is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the azepane ring also provides distinct steric and electronic properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H18F3N |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]azepane |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |
Clé InChI |
HSMCLRXSEPDBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
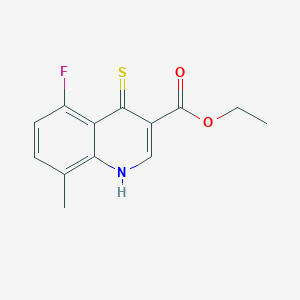
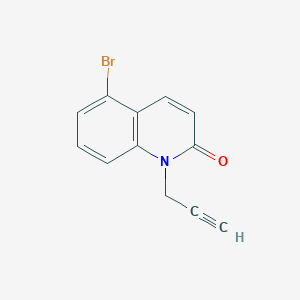
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
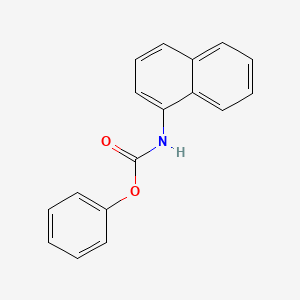

![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)


